molecular formula C11H10N6O2S B12215604 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine CAS No. 1707372-22-2

3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B12215604
CAS No.: 1707372-22-2
M. Wt: 290.30 g/mol
InChI Key: CWYOSEYAAOBTMW-UHFFFAOYSA-N
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Description

3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of triazolo-triazine derivatives.

Preparation Methods

Scientific Research Applications

Biological Applications

The compound has been investigated for several pharmacological properties:

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor effects. For instance, structural modifications of triazole derivatives have shown promising results against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) by inhibiting angiogenesis markers such as VEGF and MMP-9 .

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. The synthesis of new derivatives has led to the discovery of compounds with potent activity against bacterial strains and fungi. For example, a series of 1,2,4-triazole derivatives were evaluated for their antibacterial efficacy and showed significant inhibition against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Recent studies have explored the neurotropic and neuroprotective effects of triazole compounds. Compounds similar to 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine have been tested for their anticonvulsant properties and potential as anxiolytics. Experimental models demonstrated that certain derivatives increased seizure latency and exhibited minimal neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring can significantly alter biological activity. For instance:

  • Substituents at the 5-position often enhance antitumor activity.
  • Modifications at the 7-position can improve selectivity towards specific biological targets.

Synthesis Techniques

Various synthetic pathways have been developed to create this compound and its derivatives. Common methods include:

  • Huisgen Cycloaddition : A widely used method for synthesizing triazoles from azides and alkynes.
  • Nucleophilic Substitution Reactions : Employed to introduce different substituents on the triazole ring.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Chui et al. (2006)Antitumor ActivityIdentified potent inhibitors against thymidine phosphorylase with IC50 values comparable to existing drugs .
Gholampour et al. (2020)Antimicrobial EvaluationSynthesized new triazole derivatives showing significant antibacterial activity against resistant strains .
Souza et al. (2020)Neuropharmacological EffectsDemonstrated low cytotoxicity with significant anticonvulsant effects in animal models .

Mechanism of Action

The mechanism of action of 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine derivatives: These compounds also exhibit high nitrogen content and are used in energetic materials.

    1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones: These derivatives are known for their antiviral properties and are used in the development of antiviral drugs.

Biological Activity

3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a compound belonging to the class of triazolo derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C12H12N6O2S\text{C}_{12}\text{H}_{12}\text{N}_6\text{O}_2\text{S}

This compound features a tosyl group that enhances its solubility and bioavailability. The synthesis typically involves multi-step reactions that create the triazole framework, which is crucial for its biological activity.

Antiviral Activity

Research indicates that derivatives of the [1,2,4]triazole scaffold exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against viruses such as SARS-CoV-2. These compounds may act by inhibiting viral replication or interfering with viral entry into host cells .

Antimicrobial Properties

The antimicrobial activity of triazolo derivatives has been extensively studied. For instance:

  • Mechanism : Many triazoles disrupt bacterial cell wall synthesis or inhibit key enzymes involved in nucleic acid synthesis.
  • Efficacy : Compounds with similar structures have demonstrated significant activity against a variety of pathogens including bacteria and fungi .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : They may cause cell cycle arrest at different phases.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancerous cells .

Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study explored the antiviral properties of triazole derivatives against SARS-CoV-2. The findings indicated that specific modifications to the triazole ring enhanced antiviral activity significantly. The study concluded that this compound could serve as a lead compound for further development into antiviral agents .

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial efficacy, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications to the tosyl group improved antibacterial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological Activity Mechanism of Action Efficacy
AntiviralInhibition of viral replicationModerate to High
AntimicrobialDisruption of cell wall synthesisHigh
AnticancerInduction of apoptosisVariable

Properties

CAS No.

1707372-22-2

Molecular Formula

C11H10N6O2S

Molecular Weight

290.30 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C11H10N6O2S/c1-7-2-4-8(5-3-7)20(18,19)10-9(12)17-11(16-15-10)13-6-14-17/h2-6H,12H2,1H3

InChI Key

CWYOSEYAAOBTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=NC=N3)N=N2)N

Origin of Product

United States

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